Dimethoxydiphenylsilane

Beschreibung

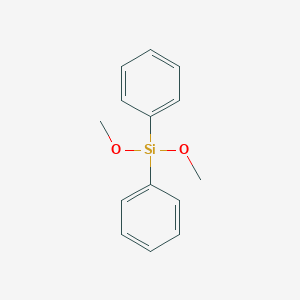

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethoxy(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUXYBVKTIBBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121536-62-7 | |

| Record name | Benzene, 1,1′-(dimethoxysilylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121536-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044717 | |

| Record name | Dimethoxy(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Benzene, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyldimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6843-66-9 | |

| Record name | Diphenyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6843-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxydiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxydiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxy(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxydiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXYDIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02QB6788GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethoxydiphenylsilane: Molecular Weight and Formula

Dimethoxydiphenylsilane is an organosilicon compound with key applications in the synthesis of silicone polymers and as a coupling agent. For researchers, scientists, and professionals in drug development, a precise understanding of its fundamental chemical properties is essential. This guide provides a concise summary of its molecular weight and chemical formula.

Below is a summary of the core quantitative data for this compound.

| Property | Value |

| Molecular Formula | C14H16O2Si[1][2][3][4][5][6] |

| Molecular Weight | 244.36 g/mol [1][2][3][4][5][6] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dimethoxy(diphenyl)silane | SIELC Technologies [sielc.com]

- 3. Diphenyldimethoxysilane | 6843-66-9 [chemicalbook.com]

- 4. DIPHENYLDIMETHOXYSILANE, 98% | [gelest.com]

- 5. This compound Material Bulk, CAS No. 6843-66-9 | Betely [betelychina.com]

- 6. This compound = 95.0 GC 6843-66-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Dimethoxydiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Dimethoxydiphenylsilane is an organosilicon compound with the chemical formula C₁₄H₁₆O₂Si.[1][2][3][4] It is also known by its synonym, Diphenyldimethoxysilane.[1][2][4][5] This colorless, clear liquid plays a significant role as a coupling agent and an intermediate in the synthesis of silicone polymers.[1] Its unique chemical structure, which includes two methoxy (B1213986) groups and two phenyl groups attached to a central silicon atom, imparts desirable properties for applications in coatings, sealants, and composites.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant workflows and chemical processes.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application, and performance in various chemical syntheses and material formulations. A summary of these properties is presented in the table below.

| Physical Property | Value | Conditions |

| Molecular Weight | 244.36 g/mol | |

| Appearance | Colorless transparent liquid | Ambient |

| Density | 1.075 - 1.085 g/mL | at 20 °C |

| 1.0771 g/mL | at 25 °C | |

| Boiling Point | 161 °C | at 15 mmHg |

| Melting Point | <0 °C | |

| Refractive Index | 1.5350 - 1.5450 | n25/D |

| 1.5447 | n20/D | |

| Flash Point | 121 °C | |

| Viscosity | 8.4 cSt | at 25 °C |

| Water Solubility | 3 mg/L | at 20 °C |

| Solubility | Soluble in acetone (B3395972), benzene, methanol | |

| Purity | ≥ 95.0% - 98% (GC) |

Data compiled from multiple sources.[1][5][6][7][8][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organosilicon compounds like this compound.

Determination of Density

The density of a liquid can be determined using several methods, including the pycnometer and the oscillating U-tube.[10][11]

-

Pycnometer Method:

-

A pycnometer, a flask with a specific volume, is thoroughly cleaned, dried, and weighed (m₁).

-

The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat-controlled water bath to reach a specific temperature (e.g., 20°C).

-

The volume is adjusted to the calibration mark, and the exterior of the pycnometer is dried.

-

The pycnometer with the liquid is weighed (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

-

Oscillating U-tube Method:

-

The liquid sample is injected into a U-shaped tube.[11]

-

The tube is electronically excited to oscillate at its natural frequency.

-

The frequency of oscillation is measured, which is directly related to the density of the liquid in the tube.[11]

-

The instrument calculates the density based on the oscillation frequency.[11]

-

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[2][7]

-

Capillary Method (Thiele Tube):

-

A small amount of this compound is placed in a small test tube.[3][8]

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.[2][3]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a heating oil.[2][3]

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.[3]

-

The heat is removed, and the liquid is allowed to cool.[3]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]

-

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the liquid.[9][12]

-

Abbe Refractometer Method:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or methanol) and dried.[12]

-

A few drops of this compound are placed on the lower prism.[12]

-

The prisms are closed, and the instrument is allowed to reach thermal equilibrium, typically at 20°C or 25°C.

-

The light source is turned on, and the eyepiece is adjusted to bring the borderline between the light and dark fields into sharp focus.

-

The control knob is turned to center the borderline on the crosshairs.

-

The refractive index is read directly from the instrument's scale.[12]

-

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile compounds like this compound.[13][14][15]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as heptane.[13]

-

Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) or a thermal conductivity detector (TCD) is used.[13][14][15]

-

Injection: A small volume of the prepared sample is injected into the heated injection port of the GC.

-

Separation: The components of the sample are separated as they travel through the capillary column at different rates based on their volatility and interaction with the stationary phase.

-

Detection: As each component elutes from the column, it is detected by the FID or TCD, generating a peak on the chromatogram.

-

Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate a general workflow for physical property determination and a key chemical reaction of this compound.

Caption: General workflow for the determination of physical properties of an organosilicon compound.

Caption: Stepwise hydrolysis of this compound to form Diphenylsilanediol and Methanol.

Summary

This compound is a versatile organosilicon compound with well-defined physical properties that are critical to its application in materials science. As a colorless liquid with a specific density, boiling point, and refractive index, its characteristics are readily verifiable through standard laboratory procedures. The compound's purity, typically assessed by gas chromatography, is essential for consistent performance in polymerization and surface modification applications. Understanding these physical properties and the methodologies for their determination is fundamental for researchers and scientists working with this and similar organosilane compounds.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. researchgate.net [researchgate.net]

- 10. Density - Wikipedia [en.wikipedia.org]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. academic.oup.com [academic.oup.com]

- 15. applications.wasson-ece.com [applications.wasson-ece.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Dimethoxydiphenylsilane in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this versatile organosilicon compound.

Introduction to this compound

This compound (CAS No. 6843-66-9) is an organosilicon compound with the chemical formula C₁₄H₁₆O₂Si.[1][2][3] It is a colorless, clear liquid that plays a crucial role as a stereo-regulator in Ziegler-Natta catalysts for polypropylene (B1209903) production and as a key intermediate in the synthesis of phenyl-based silicone products such as resins, rubbers, and fluids.[1][2] Its unique structure, featuring two methoxy (B1213986) groups and two phenyl groups attached to a central silicon atom, dictates its physical properties and solubility profile.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties provide a basis for understanding its behavior in different solvent systems.

| Property | Value | References |

| Molecular Weight | 244.36 g/mol | [1][2][3][4] |

| Appearance | Colorless transparent liquid | [1][2] |

| Density | 1.075 - 1.08 g/mL at 20°C | [1][2][3][5] |

| Boiling Point | 161°C at 15 mmHg | [1][2][3][5] |

| Flash Point | 121°C | [1][5][6] |

| Refractive Index | n20/D 1.541 - 1.545 | [1][3][5][6] |

| Water Solubility | 3 mg/L at 20°C (immiscible) | [5][7] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5] |

Solubility Profile of this compound

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure contains both non-polar (phenyl groups) and polar (methoxy groups) components, allowing for a degree of solubility in a range of organic solvents.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Miscible | The non-polar phenyl groups of this compound have strong van der Waals interactions with aromatic solvents.[8][9][10] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Diisopropyl ether | Miscible | Ethers are weakly polar solvents that can effectively solvate the silane (B1218182) molecule.[11][12] |

| Chlorinated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible | These solvents have polarities that are compatible with the overall non-polar character of this compound.[13][14][15] |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The methoxy groups can hydrogen bond with alcohols, but the bulky phenyl groups may limit miscibility in some cases, especially with lower alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The polarity of ketones allows for good interaction with the silane. |

| Esters | Ethyl Acetate | Soluble to Miscible | Similar to ketones, the polarity is suitable for dissolving this compound. |

| Alkanes | Hexane, Heptane | Soluble to Miscible | The non-polar nature of alkanes is compatible with the phenyl groups of the silane. |

| Water | - | Insoluble (3 mg/L at 20°C) | The hydrophobic nature of the two phenyl groups dominates, leading to very low water solubility.[5][7] The compound also slowly hydrolyzes in the presence of water.[5] |

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general experimental methodology can be outlined as follows. This protocol is based on the isothermal equilibrium method.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifuge the vials to further ensure a clear separation of the saturated solution from the excess solid.

-

Sampling and Dilution: Carefully extract an aliquot of the clear supernatant (the saturated solution) and accurately dilute it with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in units such as g/100 mL, mg/L, or mol/L.

This general protocol can be adapted for various solvents and temperatures to generate a comprehensive solubility profile.

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and the expected solubility of this compound in different classes of organic solvents.

Caption: A typical experimental workflow for determining the solubility of a compound.

Caption: Logical relationship of this compound solubility with different solvent types.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 二甲氧基二苯基硅烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diphenyldimethoxysilane | C14H16O2Si | CID 81284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diphenyldimethoxysilane | 6843-66-9 [chemicalbook.com]

- 6. DIPHENYLDIMETHOXYSILANE, 98% | [gelest.com]

- 7. fishersci.com [fishersci.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. Aromatic hydrocarbons 2 page [m.chemicalbook.com]

- 11. Diisopropyl ether - Wikipedia [en.wikipedia.org]

- 12. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. floridadep.gov [floridadep.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectral Analysis of Dimethoxydiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of dimethoxydiphenylsilane, a key organosilicon compound utilized in various industrial and research applications. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate a thorough understanding of its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were acquired to elucidate the arrangement of its constituent atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the different types of protons present in the molecule and their chemical environments. The data for this compound is summarized below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 | m | 4H | Aromatic Protons (ortho) |

| 7.40 | m | 4H | Aromatic Protons (meta) |

| 7.35 | m | 2H | Aromatic Protons (para) |

| 3.61 | s | 6H | Methoxy (B1213986) Protons (-OCH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 134.5 | Aromatic Carbon (ipso) |

| 131.5 | Aromatic Carbon (ortho) |

| 129.8 | Aromatic Carbon (para) |

| 127.8 | Aromatic Carbon (meta) |

| 50.5 | Methoxy Carbon (-OCH₃) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 20-30 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.98 seconds

-

Relaxation Delay: 1.0 second

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.86 seconds

-

Relaxation Delay: 2.0 seconds

Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Medium | C-H stretch (aromatic) |

| 2945, 2840 | Medium | C-H stretch (aliphatic, -OCH₃) |

| 1590 | Strong | C=C stretch (aromatic ring) |

| 1430 | Strong | Si-Phenyl stretch |

| 1120 | Strong | Si-O-C stretch |

| 1090 | Strong | O-CH₃ stretch |

| 730, 695 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocol for IR Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound was obtained using electron ionization (EI).

Mass Spectral Data

The mass spectrum shows the molecular ion peak and various fragment ions, which provide information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 244 | 26.0 | [M]⁺ (Molecular Ion) |

| 213 | 4.2 | [M - OCH₃]⁺ |

| 199 | 100.0 | [M - OCH₃ - CH₃]⁺ |

| 181 | 3.6 | [M - 2(OCH₃)]⁺ |

| 167 | 100.0 | [Si(C₆H₅)₂OH]⁺ |

| 154 | 24.7 | [Si(C₆H₅)(OCH₃)]⁺ |

| 137 | 23.3 | [Si(C₆H₅)]⁺ |

| 105 | 5.4 | [C₆H₅CO]⁺ |

| 77 | 3.0 | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) system (Agilent 7890B GC and 5977A MSD).

GC Conditions:

-

Injection Mode: Split

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 40-550 amu

Data Interpretation and Structural Elucidation

The combined spectral data provides a comprehensive picture of the structure of this compound.

Caption: Relationship between the structure of this compound and its spectral data.

The ¹H and ¹³C NMR data confirm the presence of two phenyl groups and two methoxy groups attached to a central silicon atom. The IR spectrum provides evidence for the key functional groups, including the Si-Phenyl and Si-O-C bonds. The mass spectrum confirms the molecular weight of 244 g/mol and reveals a characteristic fragmentation pattern, with the base peak at m/z 199 corresponding to the loss of a methoxy and a methyl group. This comprehensive spectral analysis provides unambiguous confirmation of the structure of this compound.

¹H NMR Spectrum Analysis of Dimethoxydiphenylsilane

An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethoxydiphenylsilane

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the characteristic spectral data, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the molecule's proton environments.

The ¹H NMR spectrum of this compound (C₁₄H₁₆O₂Si) presents distinct signals corresponding to the methoxy (B1213986) and phenyl protons. The spectrum is characterized by a singlet for the methoxy groups and a complex multiplet for the aromatic protons.

The six protons of the two equivalent methoxy (-OCH₃) groups are magnetically equivalent and do not couple with other protons, resulting in a sharp singlet. This signal is typically observed in the upfield region of the spectrum.

The ten protons of the two phenyl groups are not all chemically equivalent. Due to the electronic effects of the silicon atom and the methoxy groups, the ortho, meta, and para protons on the phenyl rings are in slightly different chemical environments, leading to overlapping multiplets in the downfield (aromatic) region of the spectrum.

Data Presentation

The quantitative data for the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Multiplet | 4H | Phenyl (ortho-H) |

| ~7.40 | Multiplet | 6H | Phenyl (meta-, para-H) |

| 3.608 | Singlet | 6H | Methoxy (-OCH₃) |

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound, highlighting the distinct proton environments that give rise to the observed ¹H NMR signals.

Caption: Molecular structure of this compound.

Experimental Protocol

The following protocol provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.[2][3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[4]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[5]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. Instrument Setup and Data Acquisition

-

Spectrometer: The spectrum can be acquired on a standard 400 MHz (or higher) NMR spectrometer.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then "locked" onto the deuterium (B1214612) signal of the CDCl₃.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved spectral lines.[5]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

4.3. Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The spectrum is referenced by setting the chemical shift of the TMS signal to 0.00 ppm.[6]

-

Integration: The relative areas under each signal are integrated to determine the ratio of protons giving rise to each signal.

This comprehensive guide provides the necessary information for the analysis and acquisition of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers and scientists in the field.

References

- 1. Diphenyldimethoxysilane(6843-66-9) 1H NMR spectrum [chemicalbook.com]

- 2. sites.uclouvain.be [sites.uclouvain.be]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Safe Handling of Dimethoxydiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethoxydiphenylsilane (CAS No. 6843-66-9), a versatile organosilicon compound used in various industrial and research applications. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

This compound is a colorless, clear liquid with the molecular formula C14H16O2Si.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 244.36 g/mol [1][2] |

| Appearance | Colorless transparent liquid[3] |

| Boiling Point | 161 °C at 15 mmHg[3][4] |

| Melting Point | <0°C[5] |

| Density | 1.075-1.085 g/cm³ at 20 °C[3] |

| Flash Point | 121 °C (249.8 °F) - closed cup[1][6] |

| Refractive Index | 1.5350-1.5450 at 25 °C[3] |

| Water Solubility | 3 mg/L at 20°C[5] |

| Vapor Pressure | 0.03 Pa at 25°C[5] |

| Purity | ≥98% (GC)[3] |

Toxicological Data and Health Hazards

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[7][8] It is also toxic to aquatic life with long-lasting effects.[2] Upon contact with water or moisture, it can hydrolyze to form methanol (B129727), which can lead to systemic toxic effects.[8] A summary of available toxicological data is provided in Table 2.

Table 2: Toxicological Properties of this compound

| Endpoint | Species | Route | Value |

| LC50 | Rat | Inhalation | > 42 mg/m³/4hr[2][6] |

| LD50 | Rabbit | Dermal | 20 g/kg[1] |

Primary Health Hazards:

-

Inhalation: May cause irritation to the respiratory tract. Overexposure can lead to coughing, headache, and nausea.[8]

-

Ingestion: Oral toxicity is associated with the formation of methanol upon hydrolysis in the stomach. This can cause nausea, vomiting, headache, and visual disturbances, including blindness.[8]

-

Aquatic Toxicity: Toxic to aquatic organisms, with potentially long-term adverse effects in the aquatic environment.[2][7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks and maintain the chemical's integrity.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the logical selection of PPE based on the type of handling procedure.

Caption: PPE selection workflow for handling this compound.

3.2. Storage

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][9]

-

Keep containers tightly closed to prevent contact with moisture, which can lead to hydrolysis.[8]

-

Store away from incompatible materials such as oxidizing agents and water.[1][8]

-

The recommended storage temperature is between 0-8°C.[3]

Emergency Procedures

In the event of an emergency, follow the appropriate first-aid and spill response procedures outlined below.

4.1. First-Aid Measures

The following diagram illustrates the immediate first-aid steps to be taken for different routes of exposure.

Caption: First-aid procedures for this compound exposure.

4.2. Spill Response

The workflow for responding to a spill of this compound is detailed in the diagram below.

Caption: Workflow for this compound spill response.

Experimental Protocols: Toxicity Testing Methodology

While the exact experimental details for the cited toxicological studies on this compound are not publicly available, the following represents a standardized methodology for acute toxicity testing based on established guidelines.

5.1. Acute Inhalation Toxicity (LC50)

This protocol is based on general principles for conducting acute inhalation toxicity studies.

-

Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females.

-

Housing and Acclimatization: Animals are housed in environmentally controlled conditions for at least 5 days prior to the study to allow for acclimatization.

-

Exposure Apparatus: A whole-body or nose-only inhalation exposure chamber designed to provide a stable and uniform concentration of the test substance.

-

Test Substance Generation: this compound vapor is generated and mixed with air to achieve the target concentrations. The concentration in the chamber is monitored continuously.

-

Experimental Groups: At least three dose groups with a control group (air only). The doses are selected to produce a range of toxic effects, from no effect to mortality.

-

Exposure Conditions: Animals are exposed to the test substance for a fixed duration, typically 4 hours.

-

Observations: Animals are observed for clinical signs of toxicity during and after exposure. Body weights are recorded before and after the study.

-

Endpoint: Mortality is recorded for 14 days post-exposure. The LC50 (the concentration estimated to cause mortality in 50% of the test animals) is calculated using appropriate statistical methods.

-

Pathology: A gross necropsy is performed on all animals.

5.2. Acute Dermal Toxicity (LD50)

This protocol is based on general principles for conducting acute dermal toxicity studies.

-

Test Animals: Young adult rabbits are typically used for dermal toxicity studies.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance.

-

Experimental Groups: At least three dose levels with a control group. Doses are selected to bracket the expected LD50 value.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observations: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days. Body weights are recorded weekly.

-

Endpoint: Mortality is recorded over the 14-day observation period. The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

-

Pathology: A gross necropsy is performed on all animals.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[7] this compound and its containers should be treated as hazardous waste.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained in its safe use and emergency procedures. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. gelest.com [gelest.com]

- 2. Diphenyldimethoxysilane | C14H16O2Si | CID 81284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Frontiers | Refinement of the acute inhalation limit test for inert, nano-sized dusts by an in silico dosimetry-based evaluation: case study for the dissolution of a regulatory dilemma [frontiersin.org]

- 6. Diphenyldimethoxysilane - Hazardous Agents | Haz-Map [haz-map.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. fishersci.com [fishersci.com]

- 9. Five-day inhalation toxicity study of three types of synthetic amorphous silicas in Wistar rats and post-exposure evaluations for up to 3 months - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet for Dimethoxydiphenylsilane

Introduction

Dimethoxydiphenylsilane (CAS No. 6843-66-9) is an organosilicon compound widely utilized as a chemical intermediate, a coupling agent in the synthesis of advanced silicone polymers, and as a stereo-regulator in Ziegler-Natta catalysts for polypropylene (B1209903) production.[1][2][3] Its unique properties, including enhancing adhesion and durability in coatings, sealants, and composites, make it invaluable in the electronics, automotive, and construction industries.[3] This guide provides a comprehensive technical overview of its material safety data, intended for researchers, scientists, and professionals in drug development and material science. It consolidates critical safety information, handling protocols, and emergency procedures to ensure safe and effective use in a laboratory and industrial setting.

Chemical Identification and Properties

This compound is a colorless, clear liquid belonging to the organomethoxysilane chemical family.[1][2][3][4][5] It is recognized by several synonyms, most commonly Diphenyldimethoxysilane.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₂Si | [1][2][3][6][7] |

| Molecular Weight | 244.36 g/mol | [2][3][6][7] |

| Physical State | Liquid | [1][6] |

| Appearance | Colorless, clear liquid | [2][3][5] |

| Boiling Point | 161 °C @ 15 mmHg | [2][3][5][7] |

| Density | 1.08 g/cm³ @ 20 °C | [2][5] |

| Flash Point | 121 °C (249.8 °F) - closed cup | [2][7] |

| Refractive Index | 1.541 - 1.545 @ 20 °C | [2][5][7] |

| Water Solubility | 3 mg/L @ 20 °C (Reacts slowly) | [5] |

| Viscosity | 8.4 cSt @ 25 °C | [7] |

| Vapor Pressure | 0.03 Pa @ 25 °C |[5] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. It is a skin and eye irritant and poses a long-term hazard to the aquatic environment.

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Description | Pictogram | Signal Word | Source(s) |

|---|---|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [1][6][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [1][6][8] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Toxic to aquatic life with long lasting effects | (Not always shown on labels) | (None) |[6][8] |

Toxicological Profile

The primary toxicological concerns are related to direct contact and the effects of its hydrolysis product, methanol (B129727). Detailed toxicological studies are limited, but the known effects are summarized below.[8]

Table 3: Summary of Toxicological Effects

| Route of Exposure | Acute Effects | Chronic Effects | Source(s) |

|---|---|---|---|

| Inhalation | May cause irritation to the respiratory tract, leading to coughing, headache, and nausea.[1][4] | Not specified, but methanol exposure can affect the central nervous system.[1] | [1][4] |

| Skin Contact | Causes skin irritation.[1][8] | Not specified. | [1][8] |

| Eye Contact | Causes serious eye irritation.[1][8] | Not specified. | [1][8] |

| Ingestion | Oral toxicity is associated with methanol, a hydrolysis product, which can cause nausea, vomiting, headache, and visual impairment, including blindness.[1] | On contact with water, the compound liberates methanol, which is known to have chronic effects on the central nervous system, potentially causing recurring headaches or impaired vision.[1] | [1] |

| Acute Toxicity Data | LC50 (rat, inhalation): > 42 mg/m³ for 4 hours.[6] | N/A |[6] |

Experimental Protocol: Safe Laboratory Handling

While specific protocols for toxicological testing are proprietary, a standardized laboratory protocol for the safe handling of this compound is critical for researcher safety.

Methodology:

-

Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that safety equipment, including an eyewash station and safety shower, is accessible and functional.[9] All necessary labware and reagents should be assembled within a designated workspace.

-

Engineering Controls: All handling procedures must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[1][4][9]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat.[8][9] For tasks with a higher risk of splashing, a face shield should be worn.

-

Chemical Handling: Use only non-sparking tools. Avoid all eye and skin contact.[1][8] Keep the container tightly closed when not in use.[1][4][8]

-

Post-Handling: After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1][4] Decontaminate the work area and any used equipment. Contaminated clothing should be removed and washed before reuse.[1][4]

-

Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and incompatible materials such as moisture and water.[1][2][4][8]

References

- 1. gelest.com [gelest.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Diphenyldimethoxysilane | 6843-66-9 [chemicalbook.com]

- 6. Diphenyldimethoxysilane | C14H16O2Si | CID 81284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIPHENYLDIMETHOXYSILANE, 98% | [gelest.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

The Role of Dimethoxydiphenylsilane in Ziegler-Natta Polymerization: A Technical Guide

An in-depth examination of the mechanism of action, experimental validation, and impact on polymer properties of Dimethoxydiphenylsilane as an external electron donor in Ziegler-Natta catalysis.

Introduction

In the realm of polyolefin production, particularly polypropylene (B1209903), the use of Ziegler-Natta (ZN) catalysts is a cornerstone of industrial synthesis. The precise control over the polymer's stereochemistry, and consequently its material properties, is paramount. This control is largely achieved through the use of electron donors, which are categorized as either internal or external donors. This compound (DMDPS), an organosilane compound, has emerged as a critical external electron donor. Its primary function is to act as a stereo-regulator, significantly enhancing the isotactic index of polypropylene. This increase in stereoregularity leads to polymers with improved mechanical strength, thermal stability, and crystallinity, making them suitable for a wide range of high-performance applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound in polymerization, details the experimental protocols used to characterize its effects, and presents quantitative data on its influence on polypropylene properties.

Mechanism of Action of this compound

The primary role of this compound in Ziegler-Natta catalysis is to enhance the stereoselectivity of the polymerization process, favoring the formation of highly isotactic polypropylene. This is achieved through a complex interplay between the DMDPS molecule, the titanium-based active centers on the MgCl₂ support, and the organoaluminum cocatalyst (e.g., triethylaluminium, TEAL).

The surface of the MgCl₂-supported Ziegler-Natta catalyst possesses various types of active titanium sites. These can be broadly classified into aspecific (or non-stereospecific) sites, which produce atactic (amorphous) polypropylene, and isospecific sites, which produce isotactic (crystalline) polypropylene. The addition of an external donor like DMDPS selectively deactivates the aspecific sites and can also convert some aspecific sites into isospecific ones.[1]

The proposed mechanism involves the following key steps:

-

Complexation with the Cocatalyst: this compound first interacts and complexes with the triethylaluminium (TEAL) cocatalyst in the polymerization medium.

-

Adsorption onto the Catalyst Surface: This DMDPS-TEAL complex then adsorbs onto the MgCl₂ support surface, in proximity to the titanium active centers.

-

Selective Poisoning of Aspecific Sites: The DMDPS molecule, due to its specific steric and electronic properties, preferentially coordinates to and deactivates the aspecific titanium centers, preventing them from participating in the polymerization of propylene.

-

Transformation of Active Sites: In some instances, the coordination of the external donor can modify the electronic and steric environment around an aspecific titanium center, thereby transforming it into an isospecific one. This leads to an overall increase in the proportion of active sites that produce isotactic polypropylene.

-

Stabilization of Isospecific Sites: The presence of the external donor on the catalyst surface can also stabilize the existing isospecific active sites, leading to a more consistent and controlled polymerization process.

This selective modification of the catalyst's active sites is the fundamental reason for the observed increase in the isotacticity and crystallinity of the resulting polypropylene.

References

The Pivotal Role of Dimethoxydiphenylsilane as a B-Donor in Ziegler-Natta Catalysis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the function and impact of Dimethoxydiphenylsilane (DMDPS) as an external electron donor (B-donor) in Ziegler-Natta catalyst systems for propylene (B89431) polymerization. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document elucidates the core principles of DMDPS's action, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate key processes and relationships.

Introduction: The Significance of External Donors in Polypropylene (B1209903) Synthesis

The stereoselective polymerization of propylene using Ziegler-Natta (Z-N) catalysts is a cornerstone of the modern polymer industry. The precise control over the polymer's stereochemistry, primarily its isotacticity, is paramount in determining its physical and mechanical properties. This control is largely achieved through the use of electron donors, which are categorized as internal (A-donors) and external (B-donors).

This compound, an alkoxysilane, serves as a crucial B-donor. It is introduced into the polymerization system along with the cocatalyst, typically an aluminum alkyl, to modulate the activity and stereoselectivity of the solid catalyst component (a titanium species on a magnesium chloride support). The structure of the external donor, particularly the steric hindrance and electronic effects of its substituents, plays a significant role in the catalyst's performance.

Mechanism of Action and Signaling Pathways

The primary role of this compound as a B-donor is to enhance the stereospecificity of the Ziegler-Natta catalyst. This is achieved through several proposed mechanisms:

-

Selective Poisoning of Aspicific Sites: DMDPS can selectively coordinate to and deactivate the aspecific active sites on the catalyst surface, which are responsible for the formation of atactic (non-stereoregular) polypropylene.

-

Transformation of Aspicific to Isospecific Sites: The interaction of the external donor with the catalyst components can convert formerly aspecific sites into isospecific ones.

-

Stabilization of Isospecific Sites: DMDPS can stabilize the isospecific active centers, thereby increasing their productivity and the overall isotacticity of the resulting polymer.

The interaction between the catalyst components is a complex interplay. The aluminum alkyl cocatalyst can react with and partially remove the internal electron donor from the catalyst support. The external donor, like DMDPS, can then coordinate to the exposed magnesium and titanium centers, influencing the stereochemical control of propylene insertion.

Caption: Logical relationship of this compound in the Ziegler-Natta catalyst system.

Quantitative Performance Data

The effectiveness of this compound as a B-donor is evaluated based on several key performance indicators. The following table summarizes typical data obtained from propylene polymerization experiments using a standard Ziegler-Natta catalyst system with and without DMDPS, and in comparison to other common alkoxysilane donors.

| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Xylene Solubles (wt%) | MFI (g/10 min) |

| None | 25-35 | 80-85 | 15-20 | 8-12 |

| This compound | 18-28 | 95-98 | 2-5 | 4-7 |

| Dicyclopentyldimethoxysilane (DCPDMS) | 20-30 | 97-99 | 1-3 | 3-6 |

| Methylcyclohexyldimethoxysilane (MCEDMS) | 22-32 | 96-98 | 2-4 | 5-8 |

Note: The values presented are indicative and can vary depending on the specific catalyst system, cocatalyst, and polymerization conditions.

The data clearly indicates that the addition of this compound significantly enhances the isotacticity of the polypropylene, as evidenced by the increased Isotacticity Index and the corresponding decrease in xylene solubles (a measure of atactic content). This improvement in stereoselectivity is often accompanied by a slight decrease in catalyst activity and a lower melt flow index (MFI), which is indicative of a higher polymer molecular weight.

Experimental Protocols

A standardized experimental protocol for evaluating the performance of this compound in propylene polymerization is outlined below.

4.1. Materials

-

Ziegler-Natta catalyst (e.g., THC-A type, TiCl₄ on MgCl₂ support with an internal donor)

-

Cocatalyst: Triethylaluminum (TEAL) solution in hexane (B92381)

-

External Donor: this compound (DMDPS) solution in hexane

-

Propylene monomer (polymerization grade)

-

Hexane (anhydrous, polymerization grade)

-

Hydrogen (for molecular weight control)

-

Nitrogen (high purity)

4.2. Polymerization Procedure

-

Reactor Preparation: A 2-liter stainless steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.

-

Component Addition:

-

1 liter of anhydrous hexane is introduced into the reactor.

-

The desired amount of TEAL solution is added.

-

The specified volume of the DMDPS solution is injected.

-

The reactor is heated to the polymerization temperature (e.g., 70°C).

-

-

Pre-polymerization: A small amount of propylene is introduced to allow for a short pre-polymerization step, which helps in maintaining the catalyst morphology.

-

Catalyst Injection: The solid Ziegler-Natta catalyst, suspended in hexane, is injected into the reactor to initiate the main polymerization.

-

Main Polymerization: Propylene is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar) for the duration of the polymerization (e.g., 2 hours). Hydrogen can be introduced at this stage to control the molecular weight of the polymer.

-

Termination: The polymerization is terminated by venting the propylene and adding acidified ethanol (B145695).

-

Product Recovery: The polypropylene powder is collected by filtration, washed with ethanol and hexane, and dried in a vacuum oven at 60°C to a constant weight.

Caption: Experimental workflow for propylene polymerization using this compound.

4.3. Polymer Characterization

-

Catalyst Activity: Calculated as kilograms of polypropylene produced per gram of catalyst per hour.

-

Isotacticity Index: Determined by Soxhlet extraction with boiling heptane (B126788) for 6 hours. The weight percentage of the insoluble fraction represents the isotacticity index.

-

Xylene Solubles (XS): Measured as the weight percentage of the polymer that remains soluble in xylene at room temperature.

-

Melt Flow Index (MFI): Measured according to ASTM D1238 standard at 230°C with a 2.16 kg load.

-

Molecular Weight and Molecular Weight Distribution (MWD): Determined by high-temperature gel permeation chromatography (GPC).

Conclusion

This compound is a highly effective external electron donor in Ziegler-Natta catalyzed propylene polymerization. Its primary function is to significantly enhance the stereoselectivity of the catalyst system, leading to the production of polypropylene with high isotacticity. This is crucial for achieving desirable mechanical properties in the final polymer product. While its use may result in a slight reduction in catalyst activity, the profound improvement in stereochemical control makes DMDPS and similar alkoxysilanes indispensable components in the modern production of isotactic polypropylene. Further research into the precise interactions between DMDPS, the catalyst surface, and the cocatalyst will continue to refine our understanding and enable the development of even more efficient and selective catalyst systems.

An In-depth Technical Guide to the Reactivity of Dimethoxydiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxydiphenylsilane ((C₆H₅)₂Si(OCH₃)₂) is a versatile organosilicon compound characterized by the presence of two phenyl and two methoxy (B1213986) groups attached to a central silicon atom. This unique structure imparts a balance of organic and inorganic characteristics, making it a valuable precursor and intermediate in a wide array of chemical syntheses. Its reactivity is primarily governed by the susceptibility of the silicon-methoxy (Si-OCH₃) bonds to hydrolysis and subsequent condensation, as well as the influence of the phenyl groups on the electron density of the silicon atom. This guide provides a comprehensive overview of the core principles governing the reactivity of this compound, with a focus on its hydrolysis, condensation, and reactions with nucleophilic and electrophilic reagents.

Core Reactivity: Hydrolysis and Condensation

The cornerstone of this compound reactivity lies in the hydrolysis of its methoxy groups to form silanols, followed by the condensation of these silanols to create siloxane bridges (-Si-O-Si-). These reactions are the fundamental steps in the formation of silicone polymers and sol-gel materials.[1] The rates of both hydrolysis and condensation are highly dependent on factors such as pH, water concentration, solvent, and temperature.[2][3]

Hydrolysis

Hydrolysis is the cleavage of the Si-OCH₃ bond by water to yield a silanol (B1196071) (Si-OH) and methanol (B129727). This process can occur in a stepwise manner, first forming a monosilanol and then a disilanol.

Step 1: First Hydrolysis (C₆H₅)₂Si(OCH₃)₂ + H₂O ⇌ (C₆H₅)₂Si(OCH₃)(OH) + CH₃OH

Step 2: Second Hydrolysis (C₆H₅)₂Si(OCH₃)(OH) + H₂O ⇌ (C₆H₅)₂Si(OH)₂ + CH₃OH

The mechanism of hydrolysis is catalyzed by either acid or base.[2]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. This process is generally considered to be an Sɴ2-type reaction at the silicon center.[1] The rate of acid-catalyzed hydrolysis is influenced by the electron-donating or -withdrawing nature of the substituents on the silicon atom. For phenyl-substituted alkoxysilanes, a Hammett plot of the hydrolysis rate against the substituent constant (σ) yields a negative ρ value (e.g., -1.42 for para-substituted phenylalkoxysilanes), indicating that electron-donating groups accelerate the reaction by stabilizing the partial positive charge that develops on the silicon atom in the transition state.[4]

-

Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the electron-deficient silicon atom, leading to a pentacoordinate intermediate. This is followed by the departure of a methoxide (B1231860) ion.[2]

Condensation

The silanol groups formed during hydrolysis are reactive and can undergo condensation to form siloxane bonds. This can occur through two pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. 2 (C₆H₅)₂Si(OH)₂ → (HO)Si(C₆H₅)₂-O-Si(C₆H₅)₂(OH) + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol. (C₆H₅)₂Si(OH)₂ + (C₆H₅)₂Si(OCH₃)₂ → (HO)Si(C₆H₅)₂-O-Si(C₆H₅)₂(OCH₃) + CH₃OH

The condensation reactions lead to the formation of linear, cyclic, or branched polysiloxanes. The structure of the final polymer is highly dependent on the reaction conditions.

Quantitative Data on Hydrolysis and Condensation

Table 1: Influence of Reaction Conditions on Hydrolysis and Condensation Rates

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale |

| pH | Minimum rate near pH 7; increases under acidic and basic conditions[2] | Minimum rate around pH 4-5; increases under acidic and basic conditions | Catalysis by H⁺ and OH⁻ ions.[2] |

| Water Concentration | Generally increases with higher water concentration | Can increase or decrease depending on the specific condensation pathway and equilibrium effects | Water is a reactant in hydrolysis; it is a product in water-producing condensation. |

| Temperature | Increases with temperature | Increases with temperature | Provides the necessary activation energy for the reactions.[5] |

| Solvent | Polar protic solvents can participate in the reaction and influence rates | Solvent polarity affects the stability of intermediates and transition states | Solvent can act as a proton donor/acceptor and influence reactant solubility. |

Table 2: Expected Relative Reactivity of this compound

| Reaction | Expected Relative Rate | Rationale |

| Acid-Catalyzed Hydrolysis | Slower than alkyl-substituted silanes | The electron-withdrawing nature of the phenyl groups destabilizes the positively charged transition state.[4] |

| Base-Catalyzed Hydrolysis | Faster than alkyl-substituted silanes | The electron-withdrawing phenyl groups increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by hydroxide. |

| Condensation | Generally slower than for tetraalkoxysilanes | The bulky phenyl groups provide steric hindrance around the silicon center. |

Reactions with Nucleophiles and Electrophiles

Reactions with Nucleophiles

The silicon atom in this compound is electrophilic and can be attacked by nucleophiles. The methoxy groups act as leaving groups. A common example is the reaction with Grignard reagents (R-MgX), which leads to the formation of new silicon-carbon bonds. The extent of substitution can be controlled by the stoichiometry of the reactants.

(C₆H₅)₂Si(OCH₃)₂ + 2 R-MgX → (C₆H₅)₂SiR₂ + 2 Mg(OCH₃)X

Reactions with Electrophiles

While the silicon center is electrophilic, the phenyl groups can undergo electrophilic aromatic substitution. However, the reactivity of the phenyl rings is influenced by the silyl (B83357) substituent. The -Si(OCH₃)₂ group is generally considered to be weakly activating or deactivating depending on the specific reaction conditions and the nature of the electrophile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Monitoring Hydrolysis and Condensation by NMR Spectroscopy

This protocol allows for the in-situ monitoring of the hydrolysis and condensation of this compound.[6][7]

Materials:

-

This compound

-

Deuterated solvent (e.g., acetone-d₆, THF-d₈)

-

Deionized water (or D₂O for deuterium (B1214612) labeling)

-

Catalyst (e.g., HCl or NH₄OH solution)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound in the chosen deuterated solvent.

-

In an NMR tube, combine the silane (B1218182) solution with a known amount of water (or D₂O).

-

Initiate the reaction by adding a small, measured amount of the acid or base catalyst.

-

Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

-

Monitor the reaction by observing the decrease in the intensity of the methoxy proton signal (around 3.6 ppm in ¹H NMR) and the appearance and growth of the methanol signal.

-

In ²⁹Si NMR, monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to hydrolyzed and condensed species.[4]

-

The degree of condensation can be calculated from the relative integration of the different silicon environments (T⁰, T¹, T², etc.) in the ²⁹Si NMR spectrum.[8]

Protocol for Synthesis of a Phenyl-Containing Polysiloxane

This protocol describes a general procedure for the synthesis of a simple linear polysiloxane via the hydrolysis and condensation of this compound.[9][10]

Materials:

-

This compound

-

Ethanol (B145695) (or other suitable solvent)

-

Deionized water

-

Acid catalyst (e.g., concentrated HCl)

-

Base for neutralization (e.g., sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

-

Add a mixture of water and a catalytic amount of hydrochloric acid to the solution.

-

Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours) to promote hydrolysis and condensation.

-

Cool the reaction mixture to room temperature and neutralize the acid with a base such as sodium bicarbonate until the pH is neutral.

-

Remove the ethanol and methanol by-product under reduced pressure using a rotary evaporator.

-

The resulting viscous liquid or solid is the crude polysiloxane. It can be further purified by precipitation or other chromatographic techniques.

-

Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, NMR for structural analysis, and Thermogravimetric Analysis (TGA) for thermal stability.[9]

Protocol for Reaction with a Grignard Reagent

This protocol outlines the synthesis of diphenyldialkylsilane via the reaction of this compound with a Grignard reagent.

Materials:

-

This compound

-

Anhydrous diethyl ether or THF

-

Alkyl halide (e.g., methyl iodide)

-

Magnesium turnings

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare the Grignard reagent by reacting the alkyl halide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

In a separate flask, dissolve this compound in anhydrous ether or THF.

-

Slowly add the Grignard reagent to the solution of this compound at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

-

Characterize the product using NMR, GC-MS, and IR spectroscopy.

Visualizations of Reaction Pathways and Workflows

Signaling Pathways

References

- 1. scribd.com [scribd.com]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]

Dimethoxydiphenylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethoxydiphenylsilane, an organosilicon compound with the chemical formula (C₆H₅)₂Si(OCH₃)₂, is a versatile molecule utilized in a wide array of scientific and industrial applications. Its unique chemical structure, featuring two phenyl groups and two methoxy (B1213986) groups attached to a central silicon atom, imparts a combination of thermal stability, reactivity, and organic compatibility. This technical guide provides an in-depth overview of its synonyms, chemical properties, and key applications, complete with experimental protocols and logical workflow diagrams.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and commercial products. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Synonym | Reference |

| Diphenyldimethoxysilane | [1][2][3] |

| Silane (B1218182), dimethoxydiphenyl- | [4] |

| Benzene (B151609), 1,1'-(dimethoxysilylene)bis- | [5] |

| DPDMS cpd | [5] |

| KBM 202 | [5] |

| KBM 202LS5300 | [5] |

| TSL 8172 | [5] |

| Z 6074 | [5] |

| AY 43-047 | [5] |

| Gp-235 this compound | [5] |

| Difenildimetoxisilano | |

| Dimethoxydiphenylsilan | |

| NSC 93509 |

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 6843-66-9 | [1][2] |

| Molecular Formula | C₁₄H₁₆O₂Si | [1][2] |

| Molecular Weight | 244.36 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 1.075 - 1.085 g/cm³ at 20 °C | [1] |

| Boiling Point | 161 °C at 15 mmHg | [1] |

| Refractive Index (n25/D) | 1.5350 - 1.5450 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Key Applications and Experimental Protocols

This compound's unique properties make it a valuable component in several advanced applications, including organic synthesis, surface modification, as a coupling agent in composite materials, and as a critical component in polymerization catalysis.

Synthesis of this compound

This compound can be synthesized via the reaction of diphenyldichlorosilane with methanol (B129727).[2][5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials: Diphenyldichlorosilane, anhydrous methanol, anhydrous benzene, and anhydrous pyridine (B92270).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, dissolve diphenyldichlorosilane in anhydrous benzene.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of anhydrous methanol mixed with anhydrous pyridine to the cooled solution with constant stirring. The pyridine acts as a base to neutralize the HCl formed during the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the precipitated pyridinium (B92312) hydrochloride is removed by filtration.

-

The filtrate is then concentrated under reduced pressure to remove the benzene solvent.

-

The crude product is purified by vacuum distillation to yield pure this compound.

-

-

Characterization: The final product can be characterized by ¹H NMR and IR spectroscopy to confirm its structure and purity.

Caption: Synthesis workflow for this compound.

Surface Modification

This compound is employed in surface modification processes to impart hydrophobicity to various substrates. The methoxy groups can hydrolyze to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of materials like silica (B1680970), forming a stable, covalent bond.

Experimental Protocol: Surface Modification of Silica Nanoparticles

-

Materials: Silica nanoparticles, this compound, anhydrous toluene (B28343) (or another suitable organic solvent), deionized water (for hydrolysis).

-

Procedure:

-

Activate the surface of the silica nanoparticles by heating under vacuum to remove adsorbed water and expose surface hydroxyl groups.

-

Disperse the activated silica nanoparticles in anhydrous toluene.

-